Me-Tet-PEG8-NH2 (hydrochloride)
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Overview
Description
Me-Tet-PEG8-NH2 (hydrochloride) is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains two polyethylene glycol (PEG) units and a tetrazine group, which allows it to undergo specific inverse electron demand Diels-Alder reactions with compounds containing trans-cyclooctene (TCO) groups . This compound is primarily used in research settings, particularly in the field of click chemistry, where it facilitates the conjugation of biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG8-NH2 (hydrochloride) involves the incorporation of a tetrazine group into a PEG chain. The tetrazine group is known for its high reactivity and is often used in click chemistry reactions. The PEG chain, consisting of eight ethylene glycol units, enhances the solubility and biocompatibility of the compound .
Industrial Production Methods
Industrial production of Me-Tet-PEG8-NH2 (hydrochloride) typically involves large-scale synthesis using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG8-NH2 (hydrochloride) primarily undergoes inverse electron demand Diels-Alder reactions with TCO-containing compounds . This reaction is highly specific and does not require a catalyst, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in these reactions include TCO-containing compounds and various solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers. The reactions are typically carried out at room temperature and can be completed within minutes .
Major Products
The major products formed from these reactions are stable conjugates between Me-Tet-PEG8-NH2 (hydrochloride) and the TCO-containing compounds. These conjugates are often used in the development of targeted drug delivery systems and diagnostic tools .
Scientific Research Applications
Me-Tet-PEG8-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the conjugation of various biomolecules
Biology: Facilitates the labeling and tracking of proteins and other biomolecules in live cells.
Medicine: Plays a crucial role in the development of ADCs for targeted cancer therapy.
Industry: Used in the production of diagnostic tools and drug delivery systems.
Mechanism of Action
The mechanism of action of Me-Tet-PEG8-NH2 (hydrochloride) involves its tetrazine group undergoing an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise conjugation of biomolecules. The PEG chain enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications .
Comparison with Similar Compounds
Similar Compounds
- Methyltetrazine-PEG12-NHS ester
- Methyltetrazine-Sulfo-NHS ester
- Methyltetrazine-PEG8-PFP ester
Uniqueness
Me-Tet-PEG8-NH2 (hydrochloride) is unique due to its specific combination of a tetrazine group and a PEG chain. This combination allows for highly specific and efficient bioconjugation reactions, making it a valuable tool in the development of targeted therapies and diagnostic tools .
Properties
Molecular Formula |
C29H49ClN6O9 |
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Molecular Weight |
661.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C29H48N6O9.ClH/c1-25-32-34-29(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-37-10-12-39-14-16-41-18-20-43-22-23-44-21-19-42-17-15-40-13-11-38-9-7-30;/h2-5H,6-24,30H2,1H3,(H,31,36);1H |
InChI Key |
UXYNMZYGHRMOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
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